molecular formula C3H7N B133172 2-Methylaziridine CAS No. 75-55-8

2-Methylaziridine

Cat. No. B133172
CAS RN: 75-55-8
M. Wt: 57.09 g/mol
InChI Key: OZDGMOYKSFPLSE-UHFFFAOYSA-N
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Description

2-Methylaziridine, also known as 2MA, is a secondary amine that has been studied for its role as an additive in the dissolution of polyaniline, particularly in the emeraldine base (EB) oxidation state. It is used alongside N-methyl-2-pyrrolidone (NMP) to inhibit gel formation in highly concentrated solutions of polyaniline, enhancing solubility and reducing initial solution viscosity . The compound is also a key intermediate in the synthesis of various organic molecules, including beta-lactam derivatives and alpha-aminophosphonate derivatives .

Synthesis Analysis

The synthesis of 2-methylaziridine and its derivatives has been explored through various methods. One approach involves the base-induced 1,2-dehydrobromination of 2-(bromomethyl)aziridines, which leads to the formation of 2-methyleneaziridines, a closely related compound . Another method includes the preparation of 2-methylaziridine-2-phosphonates from enantiopure sulfinimines, which serve as versatile intermediates for further chemical synthesis . Additionally, the cationic polymerization of 2-methylaziridine has been carried out using boron trifluoride etherate as an initiator, with the resulting polymers characterized by various spectroscopic techniques .

Molecular Structure Analysis

The molecular structure of 2-methylaziridine derivatives has been established using techniques such as x-ray crystallography. For example, the structure of N-Triphenylmethyl-2-methyleneaziridine was confirmed through this method . The structural characterization of methyleneaziridines, which include an exocyclic C–C double bond on the three-membered ring, has been comprehensively summarized in the literature, highlighting their potential in organic synthesis .

Chemical Reactions Analysis

2-Methylaziridine and its derivatives undergo a variety of chemical reactions. For instance, 2-methyleneaziridines can participate in catalytic [3 + 2] cycloadditions with 1,1-dicyanoalkenes to form cyclopentylidenamines . Ring-opening reactions of 2-methyleneaziridines with acid chlorides and alkyl chloroformates have also been observed, leading to the formation of enamides . Furthermore, 2-methyleneaziridines have been used as substrates for the synthesis of beta-lactam derivatives through ring expansion with azides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-methylaziridine have been studied in the context of its interactions with polyaniline. The rheological properties of concentrated solutions of polyaniline in the presence of 2MA were investigated, revealing that 2MA can form hydrogen bonds with the imine nitrogens in the polymer, which prevents interactions between polymer chains . The temperature effects on gelation time and the activation energy for viscous flow were also reported, providing insight into the physical behavior of 2MA in solution . The polymers derived from the polymerization of 2-methylaziridine were characterized by elemental analysis, FT-IR, 1H-NMR, 13C-NMR spectroscopy, thermogravimetric analyses, and differential scanning calorimetry, which provided detailed information on their properties .

Scientific Research Applications

1. Selective Transformation in Organic Synthesis

2-Methylaziridine demonstrates significant potential in organic synthesis. For instance, 2-bromomethyl-2-methylaziridines can be selectively transformed into functionalized aziridines or azetidines, depending on the solvent used. This property, supported by DFT calculations, highlights the role of 2-methylaziridine derivatives in facilitating diverse synthetic outcomes (Stankovic et al., 2012).

2. Liquid-Liquid Equilibrium and Solvent Extraction

In another study, chloroform was identified as an effective solvent for extracting 2-methylaziridine from aqueous solutions. This finding is crucial for industrial applications where the separation of 2-methylaziridine is required, demonstrating its practical utility in chemical processes (Saien et al., 2013).

3. Stimuli-Responsive Materials

Copolymers derived from 2-methylaziridine and carbon dioxide have shown rapid and sharp phase transitions in response to changes in temperature and pH. This responsiveness, controllable by reaction conditions, is significant for developing materials with smart properties (Ihata et al., 2005).

4. Catalytic Cycloaddition in Synthetic Chemistry

2-Methyleneaziridine, a related compound, is effective in catalytic synthesis of cyclopentylidenamines through a [3 + 2] cycloaddition process. This demonstrates the utility of methylaziridine derivatives in synthesizing complex organic compounds (Takahashi et al., 2014).

5. Polymer Science Applications

In polymer science, 2-methylaziridine plays a role in the anionic polymerization of certain compounds, leading to polymers with predictable molecular weights and narrow distributions. This is crucial for developing polymers with specific properties for various applications (Suzuki et al., 2008).

6. Crosslinking Agent in Adhesive Technologies

Methylaziridine derivatives, including 2-methylaziridine, are used as crosslinking agents in pressure-sensitive adhesives. This application is essential in various industrial processes, offering enhanced performance of adhesives (Czech, 2007).

Safety And Hazards

2-Methylaziridine is a confirmed carcinogen with experimental carcinogenic data. It is poisonous by ingestion and skin contact, and moderately toxic by inhalation . It is also a severe eye irritant .

Future Directions

2-Methylaziridine forms an adduct with [60]fullerene, which on copolymerization with Novolac, Epon, and Bisphenol A yields three-dimensional polymers containing [60]fullerene with low coefficients of friction and good wear properties . This suggests potential future applications in the production of polymers.

properties

IUPAC Name

2-methylaziridine
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InChI

InChI=1S/C3H7N/c1-3-2-4-3/h3-4H,2H2,1H3
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InChI Key

OZDGMOYKSFPLSE-UHFFFAOYSA-N
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Canonical SMILES

CC1CN1
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Molecular Formula

C3H7N
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Related CAS

25037-42-7
Record name Poly(2-methylaziridine)
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DSSTOX Substance ID

DTXSID8024286
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Molecular Weight

57.09 g/mol
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Physical Description

Propyleneimine, stabilized appears as a clear colorless liquid with an ammonia-like odor. Flash point 25 °F. Toxic by ingestion, inhalation and through skin absorption. Less dense than water. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. Used as an organic intermediate., Liquid, Colorless, oily liquid with an ammonia-like odor; [NIOSH], COLOURLESS OILY FUMING LIQUID WITH PUNGENT ODOUR., Colorless, oily liquid with an ammonia-like odor.
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Boiling Point

151 to 153 °F at 760 mmHg (EPA, 1998), 67 °C, 152 °F
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Flash Point

25 °F (EPA, 1998), -3 °C, -3.9 °C, closed cup, -18 °C c.c., 25 °F
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), In water, miscible in all proportions, Soluble in ethanol, Soluble in most organic solvents, Solubility in water: miscible, Miscible
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Density

0.8039 to 0.807 at 77 °F (EPA, 1998), 0.8039-0.8070 at 25 °C/25 °C, Relative density (water = 1): 0.8, 0.8039-0.807 at 77 °F, 0.80
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Vapor Density

2 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.0 (Air = 1), Relative vapor density (air = 1): 2.0, 2
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Vapor Pressure

112 mmHg at 68 °F (EPA, 1998), 140.0 [mmHg], 140 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 14.9, 112 mmHg
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Mechanism of Action

The application of (1)H nuclear magnetic resonance (NMR) spectroscopy to the study of the biochemical effects of six nephrotoxic compounds, including mercury-chloride (HgCl2), was investigated in the male Fischer-344-rat. The rats were treated with nephrotoxic doses of sodium-chromate, cisplatin, hexachlorobutadiene, HgCl2, propylene-imine, and bromoethanamine. 1H-NMR spectroscopy and conventional biochemical methods were used to provide biochemical fingerprints of urine collected up to 48 hours after dosing. Severe glycosuria and transient enzymuria were produced by hexachlorobutadiene and HgCl2. Aminoaciduria, glycosuria, and lactic aciduria were noted after exposure to all proximal tubular toxins with the exception of cisplatin. Papillary insult resulted in early elevations in urinary trimethylamine-N-oxide and dimethylamine, together with later elevations in urinary acetate, succinate, and N,N-dimethylglycine /after propylene-imine/.
Record name Propyleneimine
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Product Name

2-Methylaziridine

Color/Form

Colorless, oily liquid

CAS RN

75-55-8
Record name PROPYLENEIMINE, STABILIZED
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Record name Propyleneimine
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Record name Aziridine, 2-methyl-
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Record name PROPYLENIMINE
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Record name Propyleneimine
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Record name PROPYLENEIMINE
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Melting Point

-85 °F (EPA, 1998), -65 °C, -63 °C, -85 °F
Record name PROPYLENEIMINE, STABILIZED
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Record name PROPYLENEIMINE
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Record name Propylene imine
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methylaziridine
Reactant of Route 2
2-Methylaziridine
Reactant of Route 3
2-Methylaziridine
Reactant of Route 4
2-Methylaziridine
Reactant of Route 5
2-Methylaziridine
Reactant of Route 6
2-Methylaziridine

Citations

For This Compound
1,280
Citations
E Cherni, K Essalah, N Besbes, M Abderrabba… - Journal of Molecular …, 2018 - Springer
… aziridine in particular the 2-methylaziridine, which is an … and trans invertomers of 2-methylaziridine resulting from the … Figure 1 illustrates the 2-methylaziridine invertomers (cis and …
Number of citations: 11 link.springer.com
EM van Oosten, M Gerken, P Hazendonk, R Shank… - Tetrahedron letters, 2011 - Elsevier
… CAUTION: Precautionary measures should be established prior to repeating aspects of this work, particularly when 18 F and the highly toxic and volatile 2-methylaziridine and/or …
Number of citations: 18 www.sciencedirect.com
M Kojima, A Sakurai, M Murata… - Journal of …, 1997 - Taylor & Francis
A cobalt(III) complex containing (R)-2-methylaziridine (R-meaz), [Co(R-meaz)(NH 3 ) 5 ] 3+ , was prepared and the two diastereomers arising from the presence of the chiral nitrogen …
Number of citations: 14 www.tandfonline.com
K Ohsawa, J Kubota, S Ochiai, T Doi - The Journal of Organic …, 2021 - ACS Publications
… The inter-intramolecular double alkylation of diethyl malonate with an optically active 2-methylaziridine derivative gave the key cyclopropane in excellent yield and optical purity. The …
Number of citations: 3 pubs.acs.org
O Ihata, Y Kayaki, T Ikariya - Angewandte Chemie, 2004 - Wiley Online Library
… , 7 Herein we describe the reaction of 2-methylaziridine (1) and CO 2 under supercritical conditions to give polymer products with a high content of urethane units and unique …
Number of citations: 157 onlinelibrary.wiley.com
T Suzuki, J Kusakabe, T Ishizone - Macromolecules, 2008 - ACS Publications
… In this study, we have newly synthesized N-methacryloyl-2-methylaziridine (1) 14 as a substitute of … The polymerization of an acryloyl counterpart, N-acryloyl-2-methylaziridine (2), is also …
Number of citations: 24 pubs.acs.org
E Budzisz, R Bobka, A Hauss, JN Roedel, S Wirth… - Dalton …, 2012 - pubs.rsc.org
… of such an aziridine dimer template have been structurally characterized by X-ray determination in the case of a cationic Co(III) complex bearing two dimerized 2-methylaziridine …
Number of citations: 32 pubs.rsc.org
CAS No - ntp.niehs.nih.gov
Oral exposure to 2-methylaziridine caused tumors at several different tissue sites in rats. Administration of 2-methylaziridine by stomach tube for 28 or 60 weeks caused mainly mammary…
Number of citations: 5 ntp.niehs.nih.gov
A Rauk, T Eggimann, H Wieser… - Canadian Journal of …, 1992 - cdnsciencepub.com
… We report herein scaled ab initio 6-31G*'03' force fields for the two invertomers of 2-methylaziridine, and compare the calculated IR spectra with the spectrum simulated for the …
Number of citations: 7 cdnsciencepub.com
PL Fishbein, H Kohn - Journal of medicinal chemistry, 1987 - ACS Publications
A select number of 1-formyl-and l-thioformyl-2-methylaziridine derivatives and the corresponding la-substituted mitomycin C analogues were synthesized and tested for antineoplastic …
Number of citations: 21 pubs.acs.org

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